Nicotinaldehyde O-propyloxime
Overview
Description
Nicotinaldehyde O-propyloxime is an organic compound with the molecular formula C9H12N2O2 It is a derivative of nicotinaldehyde, where the aldehyde group is converted to an oxime and further modified with a propyl group
Mechanism of Action
Target of Action
Nicotinaldehyde O-propyloxime primarily targets the NAD+ biosynthesis pathway in cells . This pathway is crucial for cellular metabolism and proliferation, especially in cancer cells .
Mode of Action
This compound acts as a precursor in the NAD+ biosynthesis pathway . It interacts with its targets by replenishing the intracellular NAD+ level in cells treated with NAMPT inhibitors . NAMPT is a key enzyme for the biosynthesis of NAD+ .
Biochemical Pathways
The compound affects the NAD+ biosynthesis pathway, specifically the Preiss–Handler pathway . This pathway is one of the three major pathways for NAD+ production in mammalian cells . The compound’s action on this pathway can modulate the anti-cancer efficacy of NAD-lowering agents .
Pharmacokinetics
Its ability to replenish intracellular nad+ levels suggests it may have good bioavailability .
Result of Action
The compound’s action results in the replenishment of intracellular NAD+ levels in leukemia cells treated with NAMPT inhibitors . This prevents NAMPT inhibitor-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
Action Environment
The action of this compound can be influenced by the tumor environment. Alternative NAD+ sources present in a tumor environment can bypass NAMPT and render its inhibition ineffective . Therefore, the availability of this compound in a tumor environment can fully blunt the antitumor activity of NAD-lowering agents .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a precursor for NAD biosynthesis in human leukemia cells
Cellular Effects
Nicotinaldehyde O-propyloxime has been observed to have significant effects on cellular processes. For instance, it has been found to replenish the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that NAD biosynthesis from this compound depends on NAPRT and occurs via the Preiss–Handler pathway
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinaldehyde O-propyloxime can be synthesized through the reaction of nicotinaldehyde with hydroxylamine to form the oxime, followed by the introduction of a propyl group. The reaction typically involves:
Step 1: Formation of the oxime by reacting nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nicotinaldehyde O-propyloxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Nicotinaldehyde O-propyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with nicotinic acetylcholine receptors.
Comparison with Similar Compounds
- Nicotinaldehyde O-cinnamyloxime
- Isonicotinaldehyde O-(2-propynyl)oxime
- Isonicotinaldehyde O-(methoxymethyl)oxime
Comparison: Nicotinaldehyde O-propyloxime is unique due to its specific structural modification with a propyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(E)-N-propoxy-1-pyridin-3-ylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBOLLYOPCWBRB-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C/C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-23-8 | |
Record name | 3-Pyridinecarboxaldehyde, O-propyloxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Propylnicotinaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinaldehyde O-propyloxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.